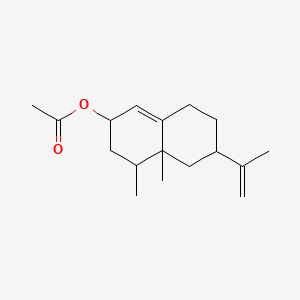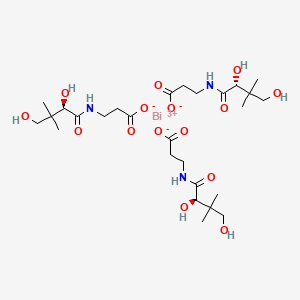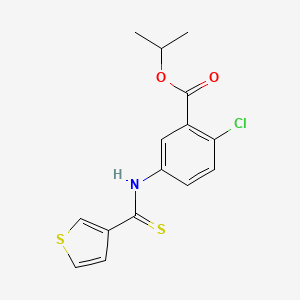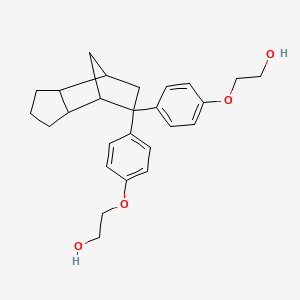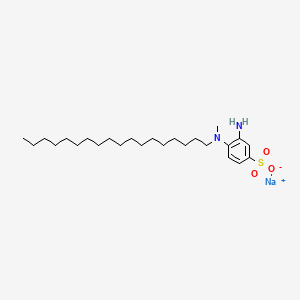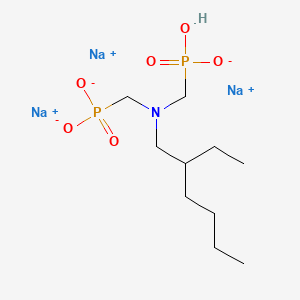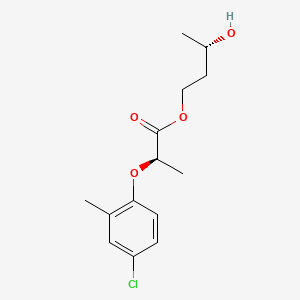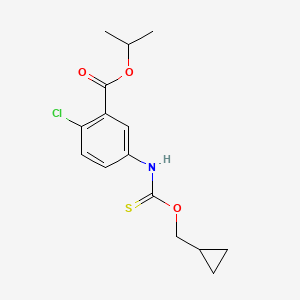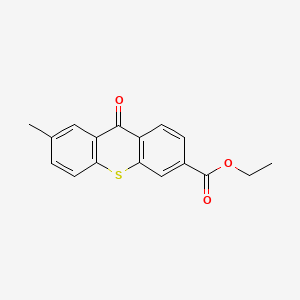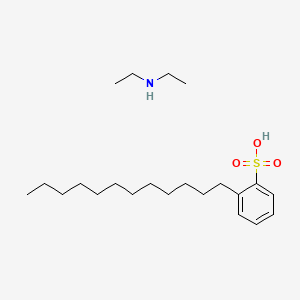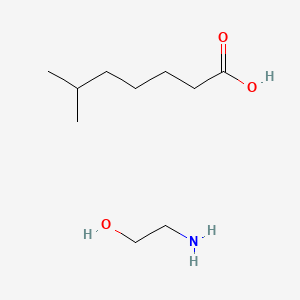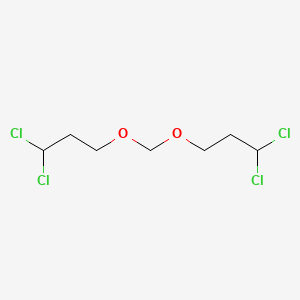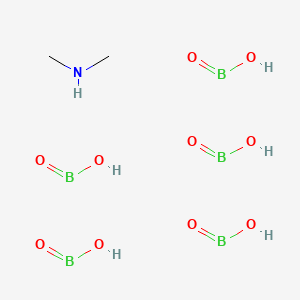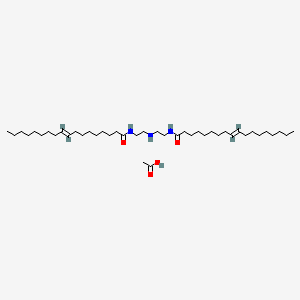
N,N'-(Iminodiethylene)bis(octadec-9-enamide) monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Iminodiethylene)bis(octadec-9-enamide) monoacetate is a chemical compound with the molecular formula C42H81N3O4 and a molecular weight of 692.13 g/mol . This compound is known for its unique structure, which includes long hydrocarbon chains and an amide group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminodiethylene)bis(octadec-9-enamide) monoacetate typically involves the reaction of octadec-9-enoic acid with iminodiethyleneamine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N,N’-(Iminodiethylene)bis(octadec-9-enamide) monoacetate involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Iminodiethylene)bis(octadec-9-enamide) monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with different functional groups .
Scientific Research Applications
N,N’-(Iminodiethylene)bis(octadec-9-enamide) monoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in pharmaceutical formulations.
Industry: It is used in the production of lubricants, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of N,N’-(Iminodiethylene)bis(octadec-9-enamide) monoacetate involves its interaction with specific molecular targets. The compound can interact with cell membranes, altering their permeability and affecting cellular processes. It may also inhibit certain enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Iminodiethylene)bis(octadec-9-enamide)
- N,N’-(Iminodiethylene)bis(octadec-9-enamide) diacetate
Uniqueness
N,N’-(Iminodiethylene)bis(octadec-9-enamide) monoacetate is unique due to its specific molecular structure, which includes a monoacetate group. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Properties
CAS No. |
93918-61-7 |
|---|---|
Molecular Formula |
C40H77N3O2.C2H4O2 C42H81N3O4 |
Molecular Weight |
692.1 g/mol |
IUPAC Name |
acetic acid;(E)-N-[2-[2-[[(E)-octadec-9-enoyl]amino]ethylamino]ethyl]octadec-9-enamide |
InChI |
InChI=1S/C40H77N3O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)42-37-35-41-36-38-43-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h17-20,41H,3-16,21-38H2,1-2H3,(H,42,44)(H,43,45);1H3,(H,3,4)/b19-17+,20-18+; |
InChI Key |
GIIYCLVXZVSOBO-ZGWGUCJNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NCCNCCNC(=O)CCCCCCC/C=C/CCCCCCCC.CC(=O)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCC=CCCCCCCCC.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


